7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex heterocyclic compound with a fused chromeno[2,3-c]pyrrole ring system. Let’s break down its structure:
7-Fluoro: Indicates the presence of a fluorine atom at the 7th position.
4-Nitrophenyl: Refers to the nitro-substituted phenyl group at another position.
Tetrahydrofuran-2-ylmethyl: Describes the tetrahydrofuran ring attached to the 2-position of the chromeno[2,3-c]pyrrole core.
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione: The central scaffold of the compound.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Flutolanil undergoes several chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the nitro group yields corresponding amines.
Substitution: Substitution reactions at the fluorine position are possible.
Common Reagents and Conditions:
Scientific Research Applications
Flutolanil’s applications span multiple domains:
Agriculture: It acts as a fungicide, protecting crops from fungal diseases.
Medicine: Research explores its potential as an antifungal agent for human health.
Chemical Biology: Investigating its interactions with biological macromolecules.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
Target: Flutolanil likely inhibits fungal enzymes involved in cell wall biosynthesis or other critical processes.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Flutolanil stands out due to its unique structure and diverse applications. Similar compounds include fenfuram , triflumizole , and fludioxonil .
Remember that research in this field is ongoing, and new findings may emerge. For in-depth exploration, consult scientific literature and specialized databases.
Properties
Molecular Formula |
C22H17FN2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-nitrophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H17FN2O6/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(7-4-12)25(28)29)24(22(27)21(18)31-17)11-15-2-1-9-30-15/h3-8,10,15,19H,1-2,9,11H2 |
InChI Key |
PJLNHFOMLFKWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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